

LC-MS/MS method for quantification of Thiamethoxam in beeswax

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Compound of Interest

Compound Name: *Thiamethoxam*

Cat. No.: *B8817583*

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An Application Note for the Quantification of **Thiamethoxam** in Beeswax by LC-MS/MS

Introduction

Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of sucking and chewing pests.[1] Due to its systemic nature, it can be taken up by plants and subsequently be present in pollen and nectar, leading to its accumulation in bee products like honey and beeswax.[2] Monitoring **Thiamethoxam** residues in beeswax is crucial for assessing honey bee colony health and ensuring the safety of bee products for human consumption. This application note details a robust and sensitive method for the quantification of **Thiamethoxam** in beeswax using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to isolate **Thiamethoxam** from the complex beeswax matrix.[3] The procedure involves melting the beeswax, followed by a liquid-liquid extraction with acetonitrile and water. Partitioning is induced by the addition of salts. The resulting extract undergoes a dispersive solid-phase extraction (d-SPE) step for cleanup to remove interfering matrix components.[3][4] The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the accurate quantification of **Thiamethoxam**. [2]

Experimental Protocols

Materials and Reagents

- Standards: **Thiamethoxam** analytical standard (Purity >98%).
- Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Salts and Sorbents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.[3] Primary secondary amine (PSA) and C18 sorbents for d-SPE.[3]
- Consumables: 50 mL and 2 mL polypropylene centrifuge tubes, 0.22 μm syringe filters (PTFE), autosampler vials.

Preparation of Standard Solutions

- Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Thiamethoxam** standard and dissolve it in 10 mL of methanol. Store at -4°C in the dark.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or an appropriate solvent mixture.[2]
- Matrix-Matched Calibration Standards (0.001 - 1.0 $\mu\text{g/mL}$): Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank beeswax extract (obtained by processing a beeswax sample known to be free of **Thiamethoxam** through the entire sample preparation procedure). This is done to compensate for matrix effects.[2][5]

Sample Preparation: Extraction and Cleanup

This protocol is adapted from modified QuEChERS procedures.[3][6]

- Sample Homogenization: Weigh approximately 5 g of the beeswax sample into a 50 mL polypropylene centrifuge tube.[3]
- Melting and Initial Extraction: Gently melt the beeswax in a water bath at 60°C .[7] Add 7 mL of acetonitrile and 5 mL of water to the tube.[3] Homogenize the mixture for 1 minute using a high-speed homogenizer.

- Salting-Out/Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[3] Immediately vortex the tube vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifugation: Centrifuge the tube at ≥4500 rpm for 5 minutes.[2][3] This will separate the sample into an upper acetonitrile layer (containing **Thiamethoxam**), a middle beeswax/solid layer, and a lower aqueous layer.
- Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.[3] The PSA helps in removing fatty acids and other polar interferences. For waxy matrices, C18 may also be included to remove non-polar interferences.
- Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥5000 rpm for 5 minutes.[4]
- Preparation for Injection: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it into an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumental Parameters

The following are typical instrumental conditions. Optimization may be required based on the specific instrument used.[8]

- Liquid Chromatography (LC)
 - Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).[3]
 - Mobile Phase: A gradient elution using:
 - (A) 0.1% Formic acid in water.[3]
 - (B) 0.1% Formic acid in acetonitrile/methanol.[3]
 - Flow Rate: 0.3 mL/min.[3]
 - Column Temperature: 25-40°C.

- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]
 - MRM Transitions: The protonated molecular ion $[M+H]^+$ for **Thiamethoxam** is m/z 292. Two or more transitions are monitored for quantification and confirmation.[2][8][9]

Data Presentation

Method Validation Summary

The method should be validated according to SANTE or other relevant guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (repeatability, RSD).[5][10]

Table 1: LC-MS/MS Parameters for **Thiamethoxam**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Thiamethoxam	292.0	211.0	181.0	20 / 44

Data synthesized from multiple sources.[2][8][9]

Table 2: Method Performance Characteristics

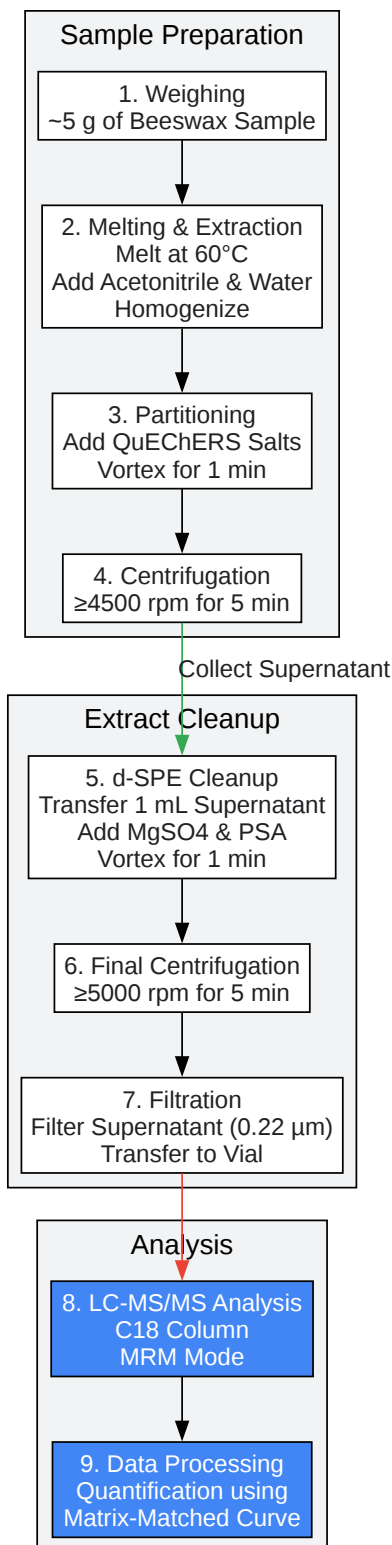
Parameter	Typical Value
Linearity Range	0.001 - 1.0 µg/kg
Correlation Coefficient (r ²)	> 0.998
Limit of Detection (LOD)	0.4 - 3.0 µg/kg
Limit of Quantification (LOQ)	1.5 - 10 µg/kg
Values are representative based on published methods. [2] [5] [6]	

Table 3: Recovery and Precision Data

Spiking Level (µg/kg)	Average Recovery (%)	Precision (RSD, %)
10	95.5	< 10
50	98.2	< 8
100	102.1	< 6
Recovery values should typically fall within the 70-120% range with RSD < 20% as per SANTE guidelines. [5] [10]		

Visualizations

Workflow for Thiamethoxam Quantification in Beeswax

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Caption: Experimental workflow from beeswax sample preparation to LC-MS/MS analysis.

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